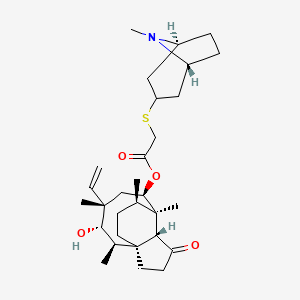

Retapamulin

Description

Properties

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18-,19+,20-,21+,22?,24-,26+,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZYTFJPGGDRJD-FJJJPKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retapamulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.94e-04 g/L | |

| Record name | Retapamulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

224452-66-8 | |

| Record name | Retapamulin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224452668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retapamulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Retapamulin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETAPAMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MG6O8991R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retapamulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Synthesis of Pleuromutilin Antibiotics: A Technical Guide for Researchers

An In-depth Exploration of a Re-emerging Class of Potent Antibacterial Agents

Introduction

The relentless rise of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents with unique mechanisms of action. The pleuromutilin class of antibiotics, originally discovered in the 1950s, has garnered renewed interest due to its potent activity against a broad spectrum of Gram-positive bacteria, including multi-drug resistant strains. This technical guide provides a comprehensive overview of the discovery, biosynthesis, chemical synthesis, and mechanism of action of pleuromutilin and its clinically significant derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial therapies.

Pleuromutilin is a diterpene natural product first isolated from the fungus Clitopilus passeckerianus (formerly Pleurotus mutilus).[1][2] Its unique tricyclic scaffold and mode of action, which involves the inhibition of bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit, distinguish it from other antibiotic classes.[3][4][5] This distinct mechanism contributes to a low propensity for cross-resistance with other clinically used antibiotics.[1]

While pleuromutilin itself possesses antibacterial activity, semi-synthetic modifications of its C14 side chain have led to the development of several commercially successful drugs for both veterinary and human use, including tiamulin, valnemulin, retapamulin, and the more recently approved lefamulin for systemic administration in humans.[1][6]

This guide will delve into the intricate biosynthetic pathway of pleuromutilin, explore key strategies in its total chemical synthesis, and provide detailed experimental protocols for its isolation, semi-synthesis of derivatives, and microbiological evaluation.

Discovery and Isolation

The journey of pleuromutilin began in 1951 when it was first isolated from the fermentation broth of Pleurotus mutilus and Pleurotus passeckerianus.[2] The producing organism, Clitopilus passeckerianus, is a basidiomycete fungus.

Experimental Protocol: Isolation of Pleuromutilin from Clitopilus passeckerianus

This protocol outlines the general steps for the isolation and purification of pleuromutilin from a submerged fermentation culture of Clitopilus passeckerianus.

1. Fungal Strain and Culture Conditions:

-

Strain: Clitopilus passeckerianus (e.g., ATCC 34646).[7]

-

Growth Medium: Potato Dextrose Agar (PDA) for routine culture maintenance.[7]

-

Seed Medium: A suitable seed medium such as PVS (8 g/L rape seed oil, 35 g/L spray dried corn liquor, 15 g/L glucose, 5 g/L calcium carbonate) is used to generate a homogenous inoculum.[7]

-

Production Medium: A production medium like CGC (50 g/L glucose, 5 g/L spray dried corn steep liquor, and 2 g/L calcium carbonate, pH 6.5) is used for large-scale fermentation to maximize pleuromutilin yield.[7]

-

Fermentation: Inoculate the production medium with the seed culture and incubate at 25°C with agitation for a specified period (e.g., 5-7 days) to allow for the production of pleuromutilin.[7]

2. Extraction:

-

Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.

-

Extract the filtered broth with a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

The mycelium can also be extracted with a water-miscible solvent like acetone, followed by a subsequent extraction with a water-immiscible solvent.

3. Purification:

-

Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

-

The crude extract is then subjected to further purification using chromatographic techniques. This may involve column chromatography on silica gel or other suitable stationary phases.

-

Elution with a gradient of solvents (e.g., hexane and ethyl acetate) will separate pleuromutilin from other metabolites.

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pleuromutilin.

4. Crystallization:

-

Combine the pure fractions and evaporate the solvent.

-

Crystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure pleuromutilin.

Biosynthesis of Pleuromutilin

The biosynthesis of pleuromutilin in Clitopilus passeckerianus follows the mevalonate pathway to produce the diterpene backbone. A cluster of genes encodes the enzymes responsible for the intricate series of cyclizations and oxidations to yield the final natural product.

The key steps in the biosynthetic pathway are:

-

Geranylgeranyl diphosphate (GGPP) synthesis: The pathway begins with the formation of the universal diterpene precursor, GGPP.

-

Cyclization: A bifunctional diterpene synthase catalyzes the cyclization of GGPP to form the initial tricyclic skeleton.

-

Hydroxylations: A series of cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the mutilin core.

-

Oxidation: A dehydrogenase oxidizes a hydroxyl group to a ketone.

-

Acetylation: An acetyltransferase attaches an acetyl group to the C14 hydroxyl group.

-

Final Hydroxylation: Another cytochrome P450 enzyme catalyzes the final hydroxylation to produce pleuromutilin.

Caption: Biosynthetic pathway of pleuromutilin.

Total Synthesis of Pleuromutilin

The complex, stereochemically rich tricyclic core of pleuromutilin has presented a significant challenge to synthetic chemists. Several total syntheses have been reported, each showcasing innovative strategies for the construction of the eight-membered ring and control of the numerous stereocenters.

One notable approach involves a highly stereoselective samarium(II) iodide-mediated cyclization to establish the eight-membered ring.[8]

Caption: A generalized total synthesis workflow for pleuromutilin.

Experimental Protocol: A Key Step in Total Synthesis (Illustrative)

The following is an illustrative protocol for a key transformation in a reported total synthesis, highlighting the level of detail required.

Samarium(II) Iodide-Mediated Cyclization:

-

To a solution of the acyclic precursor in a suitable solvent (e.g., tetrahydrofuran) at a low temperature (e.g., -78 °C) is added a solution of samarium(II) iodide (SmI₂) in THF.

-

The reaction mixture is stirred at this temperature for a specified time until the starting material is consumed, as monitored by TLC.

-

The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

-

The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the tricyclic core.

Semi-Synthesis of Pleuromutilin Derivatives

The majority of clinically relevant pleuromutilin antibiotics are semi-synthetic derivatives. The C14 glycolic acid side chain provides a convenient handle for modification, allowing for the introduction of various functionalities to improve pharmacokinetic and pharmacodynamic properties. The synthesis of tiamulin is a classic example.

Caption: Semi-synthetic route from pleuromutilin to tiamulin.

Experimental Protocol: Semi-Synthesis of Tiamulin from Pleuromutilin

This protocol describes a two-step synthesis of tiamulin from pleuromutilin.[9]

Step 1: Tosylation of Pleuromutilin

-

Dissolve pleuromutilin in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride portion-wise with stirring.

-

Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the tosylated pleuromutilin intermediate.

Step 2: Synthesis of Tiamulin

-

Dissolve the tosylated pleuromutilin in a suitable solvent like acetone or methyl isobutyl ketone.

-

Add 2-(diethylamino)ethanethiol to the solution.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

After the reaction is complete, the product is isolated by extraction and purified, often by crystallization, to give tiamulin.

Mechanism of Action

Pleuromutilin and its derivatives exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the A- and P-sites of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[3][4][5] This binding sterically hinders the correct positioning of the aminoacyl-tRNA, thereby preventing peptide bond formation and halting protein elongation.

The tricyclic core of the pleuromutilin molecule is primarily responsible for binding to the ribosome, while the C14 side chain can form additional interactions that enhance potency and influence the antibacterial spectrum.

Caption: Mechanism of action of pleuromutilin antibiotics.

Antibacterial Activity

Pleuromutilin and its derivatives are primarily active against Gram-positive bacteria, including important pathogens such as Staphylococcus aureus (both methicillin-susceptible and -resistant strains), Streptococcus pneumoniae, and Streptococcus pyogenes. They also show activity against atypical bacteria like Mycoplasma pneumoniae. The potency of different derivatives varies depending on the nature of the C14 side chain.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of the pleuromutilin derivative in a suitable solvent (e.g., DMSO).

-

Bacterial Strains: Use standardized bacterial inoculums (e.g., adjusted to a 0.5 McFarland standard).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

-

Microtiter Plates: Sterile 96-well plates.

2. Assay Procedure:

-

Dispense the growth medium into all wells of the microtiter plate.

-

Create a two-fold serial dilution of the antimicrobial agent across the plate.

-

Inoculate each well (except for the sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

-

Include a positive control (bacteria, no drug) and a negative control (medium only).

-

Incubate the plates at 35-37°C for 16-20 hours.

3. Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Quantitative Data: Antibacterial Activity of Pleuromutilin Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for pleuromutilin and some of its key derivatives against selected bacterial strains.

| Compound | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Streptococcus pneumoniae MIC (µg/mL) |

| Pleuromutilin | 0.25 - 2 | 0.5 - 4 | 0.12 - 1 |

| Tiamulin | 0.12 - 1 | 0.25 - 2 | 0.06 - 0.5 |

| Valnemulin | 0.06 - 0.5 | 0.12 - 1 | 0.03 - 0.25 |

| This compound | 0.06 - 0.25 | 0.06 - 0.5 | 0.03 - 0.12 |

| Lefamulin | 0.06 - 0.5 | 0.12 - 1 | 0.06 - 0.25 |

Note: MIC ranges are compiled from various literature sources and can vary depending on the specific strains and testing conditions.

Conclusion

The pleuromutilin class of antibiotics represents a valuable tool in the fight against bacterial infections, particularly those caused by resistant Gram-positive pathogens. Their unique mechanism of action and amenability to semi-synthetic modification provide a robust platform for the development of new and improved therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological activity of pleuromutilins, offering a foundational resource for researchers dedicated to advancing this important class of antibiotics. Continued exploration of novel synthetic strategies and a deeper understanding of their interaction with the bacterial ribosome will undoubtedly pave the way for the next generation of pleuromutilin antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104892476A - Synthesis method of tiamulin - Google Patents [patents.google.com]

- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tiamulin Production Process Report - Trends and Future Directions.pdf [slideshare.net]

- 7. Insights into the Classical Genetics of Clitopilus passeckerianus – the Pleuromutilin Producing Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Synthesis of (+)-Pleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Retapamulin's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retapamulin is a semi-synthetic antibiotic belonging to the pleuromutilin class.[1] It is the first compound in this class approved for topical use in humans for treating uncomplicated skin and skin structure infections (SSSIs), such as impetigo.[2][3] this compound exhibits potent activity primarily against Gram-positive bacteria, including strains resistant to other commonly used antibiotics.[2][4] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a novel ribosomal site, minimizes the potential for target-specific cross-resistance with other antibacterial classes.[2][5] This guide provides an in-depth overview of this compound's antibacterial spectrum, experimental methodologies for its evaluation, and its mechanism of action.

Antibacterial Spectrum and Potency

This compound demonstrates significant in vitro activity against a range of Gram-positive pathogens commonly associated with skin infections. Its potency is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Quantitative Antimicrobial Activity

The following tables summarize the in vitro activity of this compound against key Gram-positive bacteria from various studies. MIC values are presented as MIC₅₀ (the concentration inhibiting 50% of isolates), MIC₉₀ (the concentration inhibiting 90% of isolates), and the overall range of MICs observed.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

| Bacterial Species | No. of Isolates | Resistance Phenotype | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| S. aureus | 155 | Methicillin-Resistant (MRSA) | - | - | 0.12 | [6][7] |

| S. aureus | 664 | Mixed (including MRSA, fusidic acid-R, mupirocin-R) | ≤0.25 (for 99.9% of isolates) | - | - | [8] |

| S. aureus | 106 | Mixed (including MRSA, vancomycin-nonsusceptible) | 0.03 - 0.25 | - | - | [9][10] |

| S. aureus | - | Methicillin-Susceptible (MSSA) & MRSA | - | - | 0.125 | [11] |

| S. aureus | - | Linezolid-Resistant MRSA (cfr-positive) | >32 | - | - | [11] |

| S. aureus | 234 | General isolates | - | - | 0.12 | [12] |

| Coagulase-Negative Staphylococci | 110 | General isolates | - | - | 0.12 | [12] |

Table 2: In Vitro Activity of this compound against Streptococci

| Bacterial Species | No. of Isolates | Resistance Phenotype | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus pyogenes | 400 | Mixed (including macrolide-R, tetracycline-R) | ≤0.015 - 0.12 | - | - | [13][14] |

| Streptococcus pyogenes | 109 | Mixed (including macrolide-R) | 0.008 - 0.03 | - | - | [9][10] |

| Streptococcus pyogenes | - | General isolates | - | - | ≤0.03 | [4] |

| Beta-hemolytic streptococci | 335 | General isolates | - | - | 0.03 - 0.06 | [12] |

| Viridans group streptococci | 55 | General isolates | - | - | 0.25 | [12] |

This compound's activity is notably consistent against S. aureus strains, regardless of their resistance to methicillin, mupirocin, fusidic acid, or erythromycin.[4][6][8] However, resistance has been observed in linezolid-resistant MRSA isolates that harbor the cfr gene, a methyltransferase that modifies the ribosomal binding site.[11][15] Against S. pyogenes, this compound exhibits very high potency, with MIC₉₀ values often at or below 0.06 µg/mL.[2][13]

Mechanism of Action

This compound inhibits bacterial protein synthesis through a unique interaction with the 50S subunit of the bacterial ribosome.[3][5] This mechanism differs from other ribosome-targeting antibiotic classes like macrolides, lincosamides, and streptogramins.[1]

The key steps are:

-

Binding to the Ribosome: this compound binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[5][16] The binding site involves ribosomal protein L3 and domain V of the 23S rRNA.[4][17]

-

Inhibition of Peptidyl Transfer: By binding to this critical site, this compound prevents the correct positioning of transfer RNA (tRNA) molecules.[5] This action blocks peptide bond formation, thereby inhibiting the elongation of the polypeptide chain.[5][16]

-

Prevention of Subunit Formation: Some evidence suggests this compound can also prevent the normal formation of active 50S ribosomal subunits.[16]

This targeted action leads to the cessation of protein production, resulting in a bacteriostatic effect.[1] Because the binding site is unique, there is minimal target-specific cross-resistance with other antibiotic classes.[4][16]

Experimental Protocols for Susceptibility Testing

The in vitro activity of this compound is determined using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).[8][11] The most common methods are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution Method (Reference Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted to the desired concentrations in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation:

-

Bacterial colonies are selected from a fresh (18-24 hour) agar plate.

-

The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

-

-

Microdilution Plate Setup:

-

A series of two-fold dilutions of this compound are prepared in the wells of a 96-well microtiter plate.

-

The final volume in each well is typically 100 µL, containing the diluted antimicrobial agent and the prepared bacterial inoculum.

-

A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

-

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. Incubation in a CO₂-enriched atmosphere is not recommended as it can adversely affect the activity of this compound.[9]

-

Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quality Control

For all susceptibility testing, reference strains with known MIC values are tested concurrently to ensure the accuracy and reproducibility of the results. According to CLSI guidelines, the following QC strains are used for this compound testing[18]:

-

Staphylococcus aureus ATCC® 29213: Expected MIC range of 0.06 - 0.25 µg/mL.

-

Streptococcus pneumoniae ATCC® 49619: Expected MIC range of 0.06 - 0.5 µg/mL.

Conclusion

This compound demonstrates excellent in vitro activity against the most common Gram-positive pathogens responsible for uncomplicated skin and soft tissue infections, including Staphylococcus aureus and Streptococcus pyogenes. Its potency extends to many strains resistant to other antimicrobial agents, making it a valuable therapeutic option. The unique mechanism of action, centered on the inhibition of the bacterial ribosome's peptidyl transferase center, provides a low potential for cross-resistance. Standardized susceptibility testing methodologies, as outlined by CLSI, are crucial for the accurate assessment of its antibacterial spectrum and for monitoring the emergence of resistance.

References

- 1. brieflands.com [brieflands.com]

- 2. Topical this compound in the management of infected traumatic skin lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Activity of this compound (SB-275833), a Novel Pleuromutilin, against Selected Resistant Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. In Vitro Activity of this compound against Staphylococcus aureus Resistant to Various Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In vitro activity of this compound against Staphylococcus aureus isolates resistant to fusidic acid and mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of this compound against Streptococcus pyogenes and Staphylococcus aureus evaluated by agar dilution, microdilution, E-test, and disk diffusion methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of this compound against Streptococcus pyogenes and Staphylococcus aureus Evaluated by Agar Dilution, Microdilution, E-Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of this compound against linezolid and methicillin-resistant Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. In vitro activities of this compound and 16 other antimicrobial agents against recently obtained Streptococcus pyogenes isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Decreased Susceptibilities to this compound, Mupirocin, and Chlorhexidine among Staphylococcus aureus Isolates Causing Skin and Soft Tissue Infections in Otherwise Healthy Children - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. Quality Control Guidelines for Susceptibility Testing of this compound (SB-275833) by Reference and Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Retapamulin's Unique Binding Site on the 50S Ribosomal Subunit

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular interactions, structural basis, and experimental elucidation of retapamulin's binding site within the bacterial 50S ribosomal subunit.

Introduction: A Novel Antibiotic Class

This compound is a semi-synthetic antibiotic belonging to the pleuromutilin class, derived from the fungus Clitopilus passeckerianus (formerly Pleurotus mutilus).[1][2] Approved for topical treatment of bacterial skin infections like impetigo, its significance lies in a unique mechanism of action that circumvents common resistance pathways.[3][4] this compound selectively inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit at a site distinct from other major antibiotic classes, making it effective against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6] This unique interaction minimizes the likelihood of target-specific cross-resistance, positioning the pleuromutilin class as a valuable scaffold for future antibiotic development.[1][5]

Mechanism of Action: Halting Protein Synthesis

This compound exerts its bacteriostatic effect by arresting protein synthesis.[7] The core mechanism involves high-affinity binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][5][6] This binding event sterically hinders the correct positioning of transfer RNAs (tRNAs), thereby interfering with several key steps in translation:[5][8]

-

Inhibition of Peptidyl Transfer: By occupying a critical space within the PTC, this compound prevents the formation of peptide bonds, the fundamental step in elongating the polypeptide chain.[5][9]

-

P-site Interaction Blockade: The drug partially obstructs interactions at the P-site (peptidyl-tRNA site), interfering with the binding of the initiator tRNA substrate.[1][6][8]

-

Prevention of 50S Subunit Formation: this compound has also been shown to inhibit the normal formation of active 50S ribosomal subunits, adding another layer to its inhibitory action.[1][10][11]

A notable characteristic of this compound is its ability to specifically trap and arrest initiating ribosomes at the start codons of messenger RNA (mRNA).[12][13][14] This highly specific action has been leveraged in a technique known as this compound-assisted Ribosome Profiling (Ribo-RET) to map translation initiation sites across the bacterial genome.[15][16]

The Unique Binding Pocket

The novelty of this compound's action stems from its precise binding pocket within a universally conserved region of the ribosome, yet in a manner that differs from other PTC-targeting antibiotics. The binding site is located at the heart of the PTC, involving intricate interactions with both ribosomal RNA (rRNA) and a ribosomal protein.

Key Interaction Points

High-resolution structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that this compound binds within Domain V of the 23S rRNA.[2][17][18] The interaction is characterized by:

-

The Mutilin Core: The tricyclic mutilin core of the drug anchors it within the binding pocket.[19]

-

Ribosomal RNA (rRNA): The primary interactions are with specific nucleotides in the 23S rRNA. Chemical footprinting and structural studies have identified nucleotides A2058, A2059, G2505, and U2506 as being consistently affected across the pleuromutilin class.[9][19] The C14 side chain extension of different pleuromutilins can lead to varied interactions with nucleotides like U2584 and U2585.[9][19]

-

Ribosomal Proteins: The binding site involves ribosomal protein L3.[7][8] Mutations in the gene encoding L3 (rplC) have been associated with reduced susceptibility to pleuromutilins.[20][21]

An Induced-Fit Mechanism

The binding of pleuromutilins, including this compound, is not a simple lock-and-key interaction. Instead, it operates via an induced-fit mechanism .[2] The binding of the drug prompts conformational rearrangements in the ribosome, effectively sealing the binding pocket and tightening the interaction. This functional flexibility of the PTC is crucial for accommodating the drug and achieving a high-affinity binding state.[2]

Figure 1: this compound binding to the 50S ribosomal subunit.

Quantitative Data Summary

| Parameter | Organism | Value / Range | Reference |

| MIC90 | Staphylococcus aureus | 0.12 µg/mL | [18] |

| MIC90 | Streptococcus pyogenes | ≤0.03 µg/mL | [18] |

| MIC Range | S. aureus (susceptible & resistant) | Inhibited 99.9% of isolates at ≤0.25 mg/L | [21] |

| MIC | S. aureus (wild-type, RN1786) | 35 ng/mL | [10] |

| MIC | MRSA (strain A1024) | 55 ng/mL | [10] |

| IC50 (Protein Synthesis) | S. aureus (wild-type) | ~5 ng/mL | [10] |

| IC50 (50S Subunit Formation) | S. aureus (wild-type) | ~25 ng/mL | [10] |

| IC50 (Protein Synthesis) | MRSA | ~10 ng/mL | [10] |

| IC50 (50S Subunit Formation) | MRSA | ~10 ng/mL | [10] |

| Binding Constant (Ka) | Pleuromutilin Derivative* | 1.3 x 107 M-1 | [22] |

*Data for 14-deoxy-14[(2-diethylaminoethyl)-mercaptoacetoxy] dihydromutilin HCl, not this compound directly.

Experimental Protocols

The elucidation of this compound's binding site and mechanism is the result of a combination of structural biology, biochemical, and genetic techniques.

Structural Determination: X-ray Crystallography & Cryo-EM

These techniques provide atomic-level resolution images of the antibiotic bound to the ribosome.

-

Objective: To visualize the precise three-dimensional arrangement of this compound within its binding pocket on the 50S subunit.

-

Methodology:

-

Ribosome Purification: Functionally active 70S ribosomes or 50S subunits are purified from bacterial cultures (e.g., Deinococcus radiodurans, Escherichia coli) through methods like sucrose gradient ultracentrifugation.[2][23][24]

-

Complex Formation: The purified ribosomal subunits are incubated with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization (X-ray): The ribosome-drug complex is crystallized. This is a challenging step due to the size and flexibility of the ribosome.

-

Data Collection (X-ray): The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.[25][26]

-

Vitrification (Cryo-EM): The ribosome-drug complex is rapidly frozen in a thin layer of vitreous ice.[17][27]

-

Imaging (Cryo-EM): A transmission electron microscope is used to capture thousands of images of the frozen particles from different orientations.[28][29]

-

Structure Solution: Computational methods are used to process the diffraction data (X-ray) or reconstruct a 3D map from the 2D images (Cryo-EM), which is then used to build an atomic model of the complex.[2][17]

-

Biochemical Assays

These methods probe the functional and physical interactions between the drug and the ribosome.

-

Chemical Footprinting:

-

Objective: To identify the specific rRNA nucleotides that are protected from chemical modification upon drug binding.

-

Methodology: Ribosome-retapamulin complexes are treated with chemical probes (e.g., DMS, CMCT) that modify accessible nucleotides. The sites of modification are then identified by primer extension. Nucleotides at the binding site are shielded by the drug and thus show reduced reactivity ("footprints") compared to unbound ribosomes.[9][19]

-

-

Peptidyl Transferase Inhibition Assay:

-

Objective: To quantify the inhibition of peptide bond formation.

-

Methodology: This is often done using the "fragment reaction," where a radiolabeled aminoacyl-tRNA fragment (like puromycin) acts as an acceptor for a nascent peptide. The formation of the labeled product is measured in the presence and absence of this compound. A reduction in product formation indicates inhibition of the PTC.[6]

-

-

Equilibrium Dialysis:

-

Objective: To determine binding affinity and stoichiometry.

-

Methodology: A semi-permeable membrane separates a chamber containing ribosomes from a chamber containing the drug. At equilibrium, the concentration of free drug is equal on both sides, while the drug concentration in the ribosome chamber is higher due to binding. By measuring these concentrations, the binding constant can be calculated.[22]

-

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Biochemical characterization of the interactions of the novel pleuromutilin derivative this compound with bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Inhibition of Translation and 50S Ribosomal Subunit Formation in Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibition of translation and 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound-assisted ribosome profiling reveals the alternative bacterial proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. This compound-Assisted Ribosome Profiling Reveals the Alternative Bacterial Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. DSpace [cora.ucc.ie]

- 17. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity of this compound (SB-275833), a Novel Pleuromutilin, against Selected Resistant Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Decreased Susceptibilities to this compound, Mupirocin, and Chlorhexidine among Staphylococcus aureus Isolates Causing Skin and Soft Tissue Infections in Otherwise Healthy Children - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro activity of this compound against Staphylococcus aureus isolates resistant to fusidic acid and mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The mode of action of pleuromutilin derivatives. Location and properties of the pleuromutilin binding site on Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Real Time In-cell NMR: Ribosome Targeted Antibiotics Modulate Quinary Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. X-ray crystallography study on ribosome recycling: the mechanism of binding and action of RRF on the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Cryo–EM structure of the ribosome–SecYE complex in the membrane environment - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cryo-EM visualization of the ribosome in termination complex with apo-RF3 and RF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

In Vitro Efficacy of Retapamulin Against Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retapamulin, the inaugural pleuromutilin antibiotic sanctioned for topical human use, presents a formidable defense against Staphylococcus aureus, including strains resistant to other common topical agents. Its unique mechanism of action, targeting the bacterial ribosome at a novel site, minimizes the likelihood of cross-resistance. This technical guide provides an in-depth analysis of the in vitro activity of this compound against S. aureus, consolidating key quantitative data, detailing experimental methodologies, and illustrating critical pathways and workflows to support further research and development in this area.

Introduction

This compound is a semi-synthetic derivative of pleuromutilin, a natural compound produced by the fungus Clitopilus passeckerianus. Approved for the topical treatment of impetigo caused by methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pyogenes, its efficacy extends to a broader range of Gram-positive bacteria.[1][2][3] The emergence of antibiotic resistance, particularly methicillin-resistant S. aureus (MRSA), underscores the need for novel therapeutic agents. This compound's distinct mode of action makes it a valuable asset in combating skin and soft tissue infections (SSTIs).[4] This guide synthesizes the available in vitro data to provide a comprehensive resource for the scientific community.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[5] It selectively binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC).[1] This interaction is unique among antibiotics that target the ribosome, occurring at the L3 protein site.[5] By binding to this site, this compound prevents the correct positioning of the tRNA molecules, thereby inhibiting peptide bond formation and halting protein elongation.[1] This novel mechanism is responsible for the low potential for cross-resistance with other antibiotic classes.[1][6]

In Vitro Susceptibility of Staphylococcus aureus

Numerous studies have demonstrated the potent in vitro activity of this compound against a wide range of S. aureus isolates, including those resistant to other antibiotics.

Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The tables below summarize the MIC values for this compound against various S. aureus phenotypes from several studies.

| Table 1: this compound MICs against S. aureus | ||||

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| S. aureus (all strains) | 234 | - | - | 0.12[7] |

| Methicillin-Susceptible S. aureus (MSSA) | - | - | - | 0.12[7] |

| Methicillin-Resistant S. aureus (MRSA) | 155 | - | - | 0.12[8] |

| Mupirocin-Resistant S. aureus | 16 | - | - | 0.12[8] |

| Fusidic Acid-Resistant S. aureus | 336 | ≤0.25 (for 99.9%) | - | - |

| Linezolid-Nonsusceptible S. aureus | 4 | >32 | - | - |

Activity Against Resistant Phenotypes

A significant advantage of this compound is its sustained activity against S. aureus strains that have developed resistance to other topical and systemic antibiotics.

-

Mupirocin Resistance: this compound remains highly active against both low-level and high-level mupirocin-resistant S. aureus.[8][9] In one study, this compound demonstrated good activity against 94% of mupirocin-resistant isolates.[8]

-

Fusidic Acid Resistance: this compound has shown excellent in vitro activity against fusidic acid-resistant S. aureus.[9][10]

-

Methicillin Resistance: The in vitro activity of this compound is generally unaffected by methicillin resistance.[7][8]

-

Cross-Resistance: While generally low, cross-resistance with linezolid has been observed in some linezolid-resistant strains, which may be due to mutations in the ribosomal protein L3.[8][11]

Bactericidal Activity

This compound is primarily considered a bacteriostatic agent.[5][8] Minimal bactericidal concentrations (MBCs) have been reported to be 16 to 32 times higher than the corresponding MICs.[8] Time-kill assays have confirmed that this compound exhibits a bacteriostatic effect, with a less than 3-log10 reduction in CFU/mL over a 24-hour period.[8]

Experimental Protocols

Standardized methodologies are crucial for the accurate in vitro assessment of antimicrobial agents. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and practices reported in the literature.[8][9][10]

Minimum Inhibitory Concentration (MIC) Determination

a. Broth Microdilution:

-

Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) as per the manufacturer's instructions.

-

Antibiotic Preparation: Create a stock solution of this compound. Perform serial twofold dilutions in CAMHB in 96-well microtiter plates to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Inoculate the microtiter plates with the bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Quality Control: Staphylococcus aureus ATCC 29213 is used as a quality control strain.[8][12]

b. Agar Dilution:

-

Media Preparation: Prepare Mueller-Hinton agar (MHA) and cool to 45-50°C.

-

Antibiotic Incorporation: Add appropriate volumes of this compound stock solutions to the molten agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

-

Inoculation and Incubation: Spot-inoculate the agar plates with the bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Reading: The MIC is the lowest concentration of this compound that inhibits visible growth.

Disk Diffusion Susceptibility Testing

-

Media and Inoculum Preparation: Prepare MHA plates and a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculation: Swab the entire surface of the MHA plate with the bacterial suspension to create a uniform lawn of growth.

-

Disk Application: Aseptically apply a 2-µg this compound disk to the surface of the inoculated agar.

-

Incubation: Incubate the plates at 35-37°C for 16-18 hours.

-

Zone Diameter Measurement: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpretation: Interpret the results based on established breakpoints: Susceptible (≥20 mm), Intermediate (17-19 mm), and Resistant (≤16 mm) for staphylococci.[7]

Time-Kill Assays

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. brieflands.com [brieflands.com]

- 4. This compound: An Antibacterial With a Novel Mode of Action in an Age of Emerging Resistance to Staphylococcus aureus - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Topical this compound in the management of infected traumatic skin lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In Vitro Activity of this compound against Staphylococcus aureus Resistant to Various Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of this compound against Staphylococcus aureus isolates resistant to fusidic acid and mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. In Vitro Antimicrobial Activities of Fusidic Acid and this compound against Mupirocin- and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quality Control Guidelines for Susceptibility Testing of this compound (SB-275833) by Reference and Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Susceptibility of Streptococcus pyogenes to Retapamulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Streptococcus pyogenes to Retapamulin, a topical pleuromutilin antibiotic. This document synthesizes key data on its potent activity, details the methodologies for susceptibility testing, and illustrates its mechanism of action.

Quantitative Susceptibility Data

This compound consistently demonstrates potent in vitro activity against clinical isolates of Streptococcus pyogenes, including strains resistant to other antimicrobial agents.[1][2] The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are exceptionally low for this compound against S. pyogenes.

A summary of quantitative data from various studies is presented below, highlighting the MIC range, MIC₅₀ (the concentration required to inhibit 50% of isolates), and MIC₉₀ (the concentration required to inhibit 90% of isolates).

| Study Cohort (Number of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 400 Clinical Isolates (2007-2009) | ≤0.015 - 0.12 | Not Reported | Not Reported | [1][3][4] |

| 109 Clinical Isolates | 0.008 - 0.03 (Broth Microdilution) | Not Reported | Not Reported | [5] |

| 102 Beta-hemolytic Streptococci | Not Reported | Not Reported | 0.03 - 0.06 | [6] |

| Global Surveillance Program | Not Reported | Not Reported | 0.03 - 0.06 | [7] |

Based on MIC₉₀ values, this compound has been shown to be significantly more active than other commonly used topical agents against S. pyogenes.[1][8]

Experimental Protocols for Susceptibility Testing

The determination of in vitro susceptibility of S. pyogenes to this compound is primarily conducted using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][9] The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in microtiter plates.

Detailed Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

-

Preparation of Microdilution Plates: Dispense serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with lysed horse blood into microtiter plate wells.

-

Inoculum Preparation: Prepare a standardized inoculum of S. pyogenes equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Incubation: Incubate the inoculated microtiter plates at 35°C in ambient air for 20-24 hours.[10]

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Quality Control: Concurrently test a reference strain, such as Streptococcus pneumoniae ATCC 49619, to ensure the accuracy and reproducibility of the results.[10][11]

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium.

Detailed Protocol:

-

Preparation of this compound-Containing Agar Plates: Prepare serial twofold dilutions of this compound and add them to molten Mueller-Hinton agar supplemented with 5% sheep blood. Pour the agar into petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of S. pyogenes equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension.

-

Incubation: Incubate the plates at 35°C in ambient air for 20-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

-

Quality Control: Test a reference strain, such as Staphylococcus aureus ATCC 29213, in parallel.[11]

It is important to note that incubation in a CO₂-enriched atmosphere can lead to higher MIC values for S. pyogenes when tested against this compound, particularly with the E-test method.[5] Therefore, incubation in ambient air is recommended for accurate susceptibility testing.[5]

Visualizing Experimental and Logical Relationships

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram outlines the general workflow for determining the in vitro susceptibility of Streptococcus pyogenes to this compound.

Caption: Workflow for determining this compound susceptibility.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis through a unique mechanism of action.[12][13][14] It binds to the 50S ribosomal subunit at a site different from other ribosome-targeting antibiotics, which minimizes the potential for cross-resistance.[2][15]

The primary mechanism involves binding to the peptidyl transferase center (PTC) on the 50S ribosome.[2][12] This interaction inhibits the formation of peptide bonds and the elongation of the polypeptide chain.[12] Additionally, this compound can block P-site interactions and prevent the normal formation of the 50S ribosomal subunit.[1][2][16]

Caption: this compound's mechanism of action on the bacterial ribosome.

Resistance Mechanisms

While resistance to this compound in S. pyogenes is currently low, it is important for drug development professionals to be aware of potential mechanisms.[17] Resistance can emerge through mutations in the genes encoding ribosomal proteins, particularly L3, and in the 23S rRNA.[18] Efflux pumps may also contribute to reduced susceptibility. The unique binding site of this compound suggests a low likelihood of cross-resistance with other antibiotic classes that also target the ribosome.[12][15]

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro Activities of this compound and 16 Other Antimicrobial Agents against Recently Obtained Streptococcus pyogenes Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activities of this compound and 16 other antimicrobial agents against recently obtained Streptococcus pyogenes isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] In Vitro Activities of this compound and 16 Other Antimicrobial Agents against Recently Obtained Streptococcus pyogenes Isolates | Semantic Scholar [semanticscholar.org]

- 5. Activity of this compound against Streptococcus pyogenes and Staphylococcus aureus Evaluated by Agar Dilution, Microdilution, E-Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proposed MIC and Disk Diffusion Microbiological Cutoffs and Spectrum of Activity of this compound, a Novel Topical Antimicrobial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topical this compound in the management of infected traumatic skin lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. addi.ehu.es [addi.ehu.es]

- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Quality Control Guidelines for Susceptibility Testing of this compound (SB-275833) by Reference and Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

Pharmacodynamics of Retapamulin in preclinical studies

An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Retapamulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a first-in-class topical antibiotic belonging to the pleuromutilin class of antimicrobials.[1][2] It is a semi-synthetic derivative of pleuromutilin, a natural product of the fungus Clitopilus passeckerianus.[3][4] Approved for the treatment of uncomplicated superficial skin infections such as impetigo, this compound's novel mechanism of action and potent activity against key Gram-positive pathogens make it a significant agent in the landscape of topical antibiotics.[1][5] This document provides a comprehensive overview of the preclinical pharmacodynamic properties of this compound, focusing on its mechanism of action, in vitro and in vivo activity, and resistance profile, supported by detailed experimental protocols and data.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3][6] Its mechanism is distinct from other classes of ribosome-targeting antibiotics, which minimizes the potential for target-specific cross-resistance.[3][5][7] The primary target of this compound is the 50S subunit of the bacterial ribosome.[6][8]

The key interactions include:

-

Binding Site: this compound binds to a unique site on the 50S subunit, specifically at the peptidyl transferase center (PTC), involving ribosomal protein L3 and domain V of the 23S rRNA.[6]

-

Inhibition of Peptidyl Transfer: By binding to the PTC, this compound inhibits the crucial step of peptidyl transfer, preventing the elongation of the polypeptide chain.[3]

-

P-Site Blockade: The binding of this compound partially blocks interactions at the P-site of the ribosome.[3][6]

-

Prevention of 50S Subunit Formation: this compound interferes with the normal formation of active 50S ribosomal subunits.[3][6][9]

This multi-faceted inhibition of protein synthesis leads to a bacteriostatic effect at typical concentrations, although bactericidal activity has been observed at concentrations significantly higher than the Minimum Inhibitory Concentration (MIC).[4][6][10] A study in Staphylococcus aureus showed a preferential inhibition of protein synthesis, with approximately five times more drug required to produce an equivalent inhibition of 50S subunit formation.[9]

Caption: this compound's mechanism of action on the bacterial 50S ribosomal subunit.

In Vitro Pharmacodynamics

This compound demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, including strains resistant to other classes of antibiotics.[2][5] Its activity is primarily bacteriostatic, with Minimum Bactericidal Concentrations (MBCs) being substantially higher than MICs.[11][12] For S. aureus, the MBC90 was found to be over 1,000 times greater than the MIC90.[12]

Activity against Staphylococcus aureus

This compound is highly active against S. aureus, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) isolates.[11][13] Importantly, it retains its potency against strains resistant to other topical agents like mupirocin and fusidic acid, as well as systemic agents such as vancomycin and linezolid (in the absence of cfr-mediated resistance).[5][11][14]

| Organism / Resistance Phenotype | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| S. aureus (General) | 234 | - | - | 0.12 | [12] |

| S. aureus (General) | 155 | - | - | 0.12 | [11] |

| S. aureus (Mupirocin-Resistant) | 16 | - | - | - | [11] |

| S. aureus (Fusidic Acid-Resistant) | 336 | ≤0.03 - 0.25 | - | - | [14] |

| S. aureus (High-Level Mupirocin-Resistant) | 254 | ≤0.03 - 2 | - | - | [14] |

| MSSA | 10 | - | - | 0.125 | [13] |

| MRSA (Linezolid-Susceptible) | 10 | - | - | 0.125 | [13] |

| MRSA (Linezolid-Resistant, cfr gene+) | 18 | >32 | - | >32 | [13] |

| MRSA (Low-Level Mupirocin-Resistant) | 13 | - | 0.5 | 0.5 | [15] |

| MRSA (High-Level Mupirocin-Resistant) | 9 | - | 0.5 | 0.5 | [15] |

Activity against Streptococcus pyogenes

This compound exhibits excellent in vitro activity against S. pyogenes, including isolates non-susceptible to macrolides, tetracycline, and ciprofloxacin.[16][17] Its intrinsic activity is notably higher than other topical agents.[17][18]

| Organism / Resistance Phenotype | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| S. pyogenes (General) | 400 | ≤0.015 - 0.12 | - | - | [16][17] |

| S. pyogenes (General) | 109 | 0.008 - 0.03 | - | - | [19][20] |

| S. pyogenes (General) | 102 | - | - | 0.03 | [12] |

| S. pyogenes (Erythromycin-Nonsusceptible) | 187 | ≤0.015 - 0.12 | - | - | [16][18] |

Activity against Other Bacteria

Studies have also shown favorable in vitro activity against coagulase-negative staphylococci and various anaerobic bacteria, including Propionibacterium species.[5][21] However, this compound has minimal activity against Enterococci and Gram-negative species.[12]

In Vivo Pharmacodynamics

The efficacy of topical this compound has been evaluated in preclinical animal models of skin infection, which are crucial for determining optimal dosing regimens and predicting clinical outcomes.[22][23]

Murine Surgical Wound Infection Model

A widely used model involves the infection of surgical wounds in mice with S. aureus or S. pyogenes.[22] In these studies, 1% this compound ointment applied twice daily demonstrated significant efficacy in reducing the bacterial burden in the infected tissue.

| Pathogen | Treatment Regimen | Duration | Bacterial Load Reduction (log₁₀ CFU/wound) | Reference |

| S. aureus J1225 | 1% this compound, twice daily | 5 days | >4.0 vs. untreated | [22] |

| S. pyogenes 257 | 1% this compound, twice daily | 5 days | ≥4.3 vs. untreated | [22] |

| S. aureus USA300 (MRSA) | 1% this compound, twice daily | 7 days | ~2.0 (85-fold reduction in bioluminescence) | [24] |

In a study comparing this compound to mupirocin against a USA300 MRSA strain, this compound ointment resulted in a 37-59% decrease in lesion size starting at day one and an 85-fold reduction in bacterial bioluminescence, proving far superior to mupirocin in this model.[24] Efficacy studies showed that a twice-daily (b.i.d.) application for 4 or 5 days was effective, supporting the dosing regimen used in clinical trials.[22]

Resistance Profile

An essential aspect of any antimicrobial is its potential for resistance development. Preclinical studies indicate that this compound has a low propensity for selecting resistant mutants.[2][5][25]

-

Spontaneous Resistance: The frequency of spontaneous single-step mutations for resistance to this compound is lower than for many other agents, including mupirocin and fusidic acid, for both S. aureus and S. pyogenes.[25]

-

Multistep Selection: In-vitro serial passage studies show that resistance development in S. aureus is a slow, multistep process.[11][25] After 50 passages, MICs for S. aureus rose from a baseline of 0.03-0.125 µg/mL to 4-16 µg/mL.[25]

-

Mechanisms of Resistance: Resistance in S. aureus has been linked to mutations in the rplC gene, which encodes the ribosomal protein L3—a key component of the drug's binding site.[12][26] Acquired resistance can also be mediated by the cfr (chloramphenicol-florfenicol resistance) gene, which confers cross-resistance to other ribosome-targeting drugs like linezolid.[13][26]

Caption: Primary pathways for the development of bacterial resistance to this compound.

Key Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method used to determine the in vitro susceptibility of bacteria to this compound, based on CLSI guidelines.[27][28]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Steps:

-

Bacterial Inoculum Preparation: Isolate colonies of the test organism are grown to the mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth). The bacterial suspension is then adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[29]

-

Antimicrobial Dilution: A stock solution of this compound is serially diluted (2-fold) in CAMHB across a 96-well microtiter plate to achieve a range of final concentrations.[27]

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 35-37°C for 16-20 hours.[19] For fastidious organisms like S. pyogenes, incubation conditions may need adjustment, though CO₂ incubation can adversely affect this compound activity and should be avoided for E-tests.[20]

-

MIC Determination: Following incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the organism.[28] Quality control strains (e.g., S. aureus ATCC 29213) are included in each run to ensure the accuracy of the results.[28][30]

Protocol: Murine Skin Infection Model

This protocol describes a common in vivo model to assess the efficacy of topical this compound against localized skin infections.[22][24][29]

Caption: Experimental workflow for an in vivo murine model of skin infection.

Detailed Steps:

-

Animal Preparation: Mice (e.g., BALB/c) are anesthetized, and an area of hair on their back is removed.[29]

-

Infection: The skin barrier is disrupted. This can be achieved via several methods, including tape stripping to remove the epidermal layer or creating a small surgical incision.[22][31] A suspension of the pathogen (S. aureus or S. pyogenes) is then applied directly to the compromised skin.[24][31]

-

Treatment: After a defined period to allow the infection to establish (e.g., 4 hours), treatment is initiated. A measured amount (e.g., 0.1 mL) of 1% this compound ointment or a vehicle control is applied topically to the infected area.[24] Treatment is typically continued twice daily for 5 to 7 days.[22][24]

-

Assessment: At the end of the treatment period, animals are euthanized. The infected skin tissue is excised, weighed, and homogenized. The homogenate is serially diluted and plated on appropriate agar media to quantify the remaining bacterial burden, typically expressed as Colony Forming Units (CFU) per gram of tissue.[22][29]

Conclusion

The preclinical pharmacodynamic profile of this compound establishes it as a highly potent topical antimicrobial agent. Its unique mechanism of action on the bacterial ribosome provides a strong basis for its activity against key skin pathogens, including drug-resistant strains of S. aureus. In vitro data consistently demonstrate low MIC values, while in vivo models confirm its efficacy in reducing bacterial loads in skin infections. Furthermore, its low potential for the development of resistance is a critical advantage over some existing topical agents. This comprehensive preclinical data package has provided a solid foundation for the successful clinical development and use of this compound in treating uncomplicated superficial skin infections.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Topical this compound in the management of infected traumatic skin lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. This compound Inhibition of Translation and 50S Ribosomal Subunit Formation in Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. In Vitro Activity of this compound against Staphylococcus aureus Resistant to Various Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proposed MIC and Disk Diffusion Microbiological Cutoffs and Spectrum of Activity of this compound, a Novel Topical Antimicrobial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of this compound against linezolid and methicillin-resistant Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro activity of this compound against Staphylococcus aureus isolates resistant to fusidic acid and mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Antimicrobial Activities of Fusidic Acid and this compound against Mupirocin- and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro activities of this compound and 16 other antimicrobial agents against recently obtained Streptococcus pyogenes isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. addi.ehu.es [addi.ehu.es]

- 19. Activity of this compound against Streptococcus pyogenes and Staphylococcus aureus Evaluated by Agar Dilution, Microdilution, E-Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activity of this compound against Streptococcus pyogenes and Staphylococcus aureus evaluated by agar dilution, microdilution, E-test, and disk diffusion methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. med.virginia.edu [med.virginia.edu]

- 22. Use of the Surgical Wound Infection Model To Determine the Efficacious Dosing Regimen of this compound, a Novel Topical Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchsystem.canberra.edu.au [researchsystem.canberra.edu.au]

- 24. researchgate.net [researchgate.net]

- 25. Single- and Multistep Resistance Selection Studies on the Activity of this compound Compared to Other Agents against Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 27. journals.asm.org [journals.asm.org]

- 28. accessdata.fda.gov [accessdata.fda.gov]

- 29. benchchem.com [benchchem.com]

- 30. journals.asm.org [journals.asm.org]

- 31. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research and Development of Retapamulin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retapamulin, the first pleuromutilin antibiotic approved for topical human use, represents a significant advancement in the fight against bacterial skin infections. Its unique mechanism of action, targeting the bacterial ribosome at a novel site, provides a critical advantage against drug-resistant pathogens. This technical guide delves into the core aspects of early-stage research on this compound and its derivatives, offering a comprehensive overview of its mechanism of action, structure-activity relationships, and key experimental protocols. Quantitative data on the antibacterial activity of various derivatives are presented in a structured format to facilitate comparison and guide future drug discovery efforts. Furthermore, this guide provides detailed methodologies for essential in vitro and in vivo assays, along with visual representations of key pathways and workflows to enhance understanding.

Introduction

The rising tide of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The pleuromutilin class of antibiotics has emerged as a promising area of research, with this compound being a key clinical success.[1][2][3] this compound is a semi-synthetic derivative of the naturally occurring diterpene pleuromutilin, produced by the fungus Pleurotus mutilus.[2] Approved for the topical treatment of impetigo and other uncomplicated skin infections, it exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This guide focuses on the foundational research that has propelled the development of this compound and continues to drive the exploration of its derivatives as next-generation antibiotics.

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

This compound exerts its bacteriostatic or bactericidal effect by inhibiting bacterial protein synthesis.[2][3] Unlike many other ribosome-targeting antibiotics, this compound binds to a unique site on the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). This interaction interferes with the proper positioning of the CCA-end of tRNA molecules, thereby preventing the formation of peptide bonds and halting protein elongation. The distinct binding site of this compound is a key factor in its limited cross-resistance with other classes of protein synthesis inhibitors.[2]

Structure-Activity Relationships (SAR) of Pleuromutilin Derivatives